molecular formula C14H16FNO4 B3091806 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid CAS No. 1219341-63-5

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3091806
CAS No.: 1219341-63-5
M. Wt: 281.28 g/mol
InChI Key: OKKOTOAANUPPHY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxycarbonyl group, and a pyrrolidinecarboxylic acid group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring could potentially undergo reactions typical of cyclic amines, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the fluorophenyl group could influence its polarity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. This compound, due to its structural features, may serve as a precursor or intermediate in the synthesis of a variety of pharmacologically relevant compounds.

One potential application of this compound lies in its role in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The fluorophenyl group, in conjunction with the pyrrolidine carboxylic acid moiety, may contribute to the anti-inflammatory and analgesic properties of the resulting compounds. For instance, the development of flurbiprofen, a well-known NSAID, involves key intermediates that share structural similarities with this compound, highlighting its relevance in the synthesis of anti-inflammatory agents (Qiu et al., 2009).

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-16-11(14(19)20-2)7-10(13(17)18)12(16)8-3-5-9(15)6-4-8/h3-6,10-12H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOTOAANUPPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC=C(C=C2)F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Reactant of Route 2
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Reactant of Route 3
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

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